(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. This compound exhibits selectivity for the D3 dopamine receptor, which is crucial for its therapeutic effects. The chemical name for this compound is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride, with a molecular formula of C₁₀H₁₇N₃S·2HCl and a molecular weight of approximately 302.26 g/mol .
(S)-Pramipexole-d3 is classified under the category of organic compounds known as aralkylamines. It is synthesized from commercially available starting materials through various chemical processes that incorporate deuterium atoms into its structure. This compound is utilized in scientific research to study dopamine receptor interactions and to trace metabolic pathways due to the presence of deuterium .
The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale, utilizing high-pressure reactors and automated systems to enhance yield and consistency.
The molecular structure of (S)-Pramipexole-d3 features a benzothiazole core with a propylamino side chain. The stereochemistry at the chiral center is critical for its biological activity:
This structure is pivotal in determining its interaction with dopamine receptors .
(S)-Pramipexole-d3 participates in various chemical reactions typical of amines and thiazoles:
The synthetic pathways have been refined over time to enhance yields and reduce byproducts, making them more suitable for large-scale production.
(S)-Pramipexole-d3 acts primarily as an agonist at dopamine receptors, particularly the D3 subtype. Its mechanism involves:
(S)-Pramipexole-d3, Dihydrochloride has notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
(S)-Pramipexole-d3 has several applications in scientific research:
Deuterium-labeled analogs of dopaminergic agonists serve as indispensable tools for elucidating drug disposition kinetics without altering primary pharmacology. (S)-Pramipexole-d3 dihydrochloride incorporates three deuterium atoms at the N-propyl group (C10D3H14N3S·2HCl), replacing hydrogen atoms at the 3,3,3-positions [1] [6]. This strategic deuteration enables precise tracking via mass spectrometry due to the mass shift between deuterated and endogenous compounds. The isotopic signature permits quantification of:
Table 1: Tracer Applications of (S)-Pramipexole-d3
Application | Analytical Method | Key Advantage |
---|---|---|
Plasma Pharmacokinetics | LC-MS/MS | Distinguishes drug from endogenous compounds |
Tissue Distribution Mapping | Quantitative Whole-Body Autoradiography | Tracks organ-specific accumulation |
Metabolite Identification | High-Resolution MS | Reveals deuteration impact on metabolic pathways |
Deuteration minimally influences receptor binding (<10% affinity variance for D3 receptors) while providing >99% isotopic purity essential for kinetic modeling [6]. This allows accurate determination of cerebral uptake kinetics and clearance rates in preclinical models.
The blood-brain barrier (BBB) permeability of pramipexole derivatives is modulated by organic cation transporters (OCTs), with deuteration introducing subtle pharmacokinetic advantages. Native pramipexole crosses the BBB via pH-dependent, sodium-independent transporters—primarily OCTN1/OCTN2—expressed on brain capillary endothelial cells [4]. Studies using immortalized rat brain endothelial cells (RBEC1) demonstrate:
Table 2: BBB Transport Parameters for Pramipexole Analogs
Parameter | Native Pramipexole | (S)-Pramipexole-d3 | Impact of Deuteration |
---|---|---|---|
Uptake Km (μM) | 12.3 ± 1.7 | 14.1 ± 2.0 | Minimal change |
Vmax (nmol/min/mg) | 0.43 ± 0.05 | 0.39 ± 0.06 | Slight reduction |
OCTN2 Dependence | High (RT-PCR confirmed) | Preserved | Unaltered transport mechanism |
Deuteration at the N-propyl group maintains transporter affinity due to retention of the compound's stereochemistry and electronic profile. However, reduced membrane diffusion constants (log P decreased by ~0.1 units) may slightly delay initial BBB penetration [4] [8]. The in situ rat brain perfusion technique confirms that deuterated variants retain >85% transport efficiency relative to non-deuterated drug, validating their utility in CNS pharmacokinetic studies [4].
Deuterium substitution exerts profound effects on metabolic stability through the kinetic isotope effect (KIE), where C-D bond cleavage requires 6-10-fold higher activation energy than C-H bonds. (S)-Pramipexole-d3 targets deuteration at the propyl group—a site vulnerable to oxidative metabolism by cytochrome P450 enzymes [5]. Key metabolic outcomes include:
Table 3: Metabolic Parameters in Human Liver Microsomes
Compound | t1/2 (min) | CLint (μL/min/mg) | Major Metabolic Pathways |
---|---|---|---|
Pramipexole (parent) | 26.1 | 38.9 | N-Dealkylation, Propyl hydroxylation |
(S)-Pramipexole-d3 | >60 | <15 | Thiazole sulfoxidation, Ring hydroxylation |
Deuteration's metabolic stabilization is concentration-dependent, exhibiting maximal effects at therapeutic concentrations (0.1-1 μM). Crucially, deuterated analogs retain full D3 receptor agonism (Ki = 0.53 nM) while resisting rapid first-pass metabolism [5] [6]. This balance enables prolonged CNS exposure without compromising target engagement—a key design objective for dopaminergic tracers.
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0